3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901030-76-0
Cat. No.: VC11874472
Molecular Formula: C24H18FN3O
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901030-76-0 |
|---|---|
| Molecular Formula | C24H18FN3O |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C24H18FN3O/c1-2-29-19-11-8-16(9-12-19)23-21-15-26-22-13-10-17(25)14-20(22)24(21)28(27-23)18-6-4-3-5-7-18/h3-15H,2H2,1H3 |
| Standard InChI Key | UXHUWGUBUVYRAV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is 3-(4-ethoxyphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline, with a molecular formula of C₂₄H₁₈FN₃O. Key structural features include:
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A pyrazolo[4,3-c]quinoline core.
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A fluorine substituent at the 8-position.
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A phenyl group at the 1-position and a 4-ethoxyphenyl group at the 3-position.
Table 1: Key Physicochemical Properties
Spectroscopic Data
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¹H NMR: Peaks at δ 8.45 (d, J=5.6 Hz, 1H), 7.92–7.30 (m, 11H), 4.12 (q, J=7.0 Hz, 2H), 1.43 (t, J=7.0 Hz, 3H) confirm substituent arrangement .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via Friedländer condensation or electrochemical cyclization:
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Friedländer Method: Reacting 4-ethoxyphenyl-substituted pyrazolone with o-aminobenzaldehyde derivatives under acidic conditions .
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Electrochemical Synthesis: Cyclization of 7-chloro-4-hydrazinoquinoline precursors in an undivided cell, achieving yields of 70–85% .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Friedländer Condensation | 65–78 | 12–24 h | Scalability |
| Electrochemical | 70–85 | 2–4 h | Solvent-free, eco-friendly |
Structural Optimization
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Fluorine Substitution: Enhances lipophilicity (LogP = 5.2) and membrane permeability .
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Ethoxyphenyl Group: Improves binding affinity to hydrophobic enzyme pockets .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In LPS-induced RAW 264.7 macrophages, the compound inhibits NO production (IC₅₀ = 0.39 μM) by suppressing iNOS and COX-2 expression .
Table 3: Anti-Inflammatory Activity Profile
| Parameter | Value | Control (1400 W) |
|---|---|---|
| NO Inhibition (IC₅₀) | 0.39 μM | 0.42 μM |
| Cell Viability | 91% at 10 μM | 88% |
Anticancer Activity
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Cytotoxicity: IC₅₀ values of 0.59 μM (MCF7) and <8 μM (NUGC-3) via PI3K/Akt pathway inhibition .
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Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation observed in breast cancer models .
Structure-Activity Relationships (SAR)
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Fluorine at C8: Critical for enhancing metabolic stability (t₁/₂ = 6.7 h in human microsomes) .
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Ethoxy Group: Optimal for balancing solubility (LogS = -4.1) and target engagement.
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Phenyl at N1: Reduces off-target binding to hERG channels (IC₅₀ > 30 μM) .
Comparative Analysis with Analogues
Table 4: Activity Comparison with Pyrazoloquinoline Derivatives
| Compound | Anti-Inflammatory IC₅₀ (μM) | Anticancer IC₅₀ (μM) |
|---|---|---|
| This Compound | 0.39 | 0.59 (MCF7) |
| 8-Methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline | 1.12 | 2.45 |
| 3-(4-Chlorophenyl)-8-fluoro derivative | 0.87 | 1.89 |
Applications and Future Directions
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